N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)benzo[d]thiazole-6-carboxamide
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Description
The compound contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many natural products and synthetic compounds . It also contains a benzo[d]thiazole-6-carboxamide group, which is a heterocyclic compound that often exhibits interesting biological activities.
Chemical Reactions Analysis
The reactivity of this compound would likely depend on the specific functional groups present. For example, the but-2-yn-1-yl group might undergo addition reactions with suitable nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the benzo[d][1,3]dioxol-5-yl group might make it somewhat polar, affecting its solubility in different solvents .Scientific Research Applications
Antibacterial and Antifungal Applications
Research has demonstrated that derivatives of benzo[d]thiazole possess significant antibacterial and antifungal properties. Novel analogs of this compound, particularly those involving benzo[d]thiazolyl substituted units, have shown promising activity against pathogenic bacteria like Staphylococcus aureus and Bacillus subtilis. These compounds exhibit their antibacterial activity at concentrations that are non-toxic to mammalian cells, suggesting a potential therapeutic window for development as antimicrobial agents (Palkar et al., 2017). Furthermore, certain synthesized derivatives linked to the benzo[1,3]dioxole moiety have been evaluated for their antimicrobial and anti-proliferative activities, presenting another avenue of research where the parent compound could serve as a lead for the development of new antimicrobial and anticancer agents (Mansour et al., 2020).
Cancer Research
Benzo[d]thiazole derivatives have also been explored for their potential as cancer therapeutics. A novel series of benzo[d]thiazole-2-carboxamide derivatives, designed through virtual screening methods, have been synthesized and evaluated for cytotoxicity against various cancer cell lines. Several compounds from this series displayed moderate to excellent potency, suggesting their role as probable epidermal growth factor receptor (EGFR) inhibitors. This demonstrates the compound's relevance in the context of cancer research, providing a foundation for the development of targeted cancer therapies (Zhang et al., 2017).
Chemical Sensors
Another fascinating application of benzo[d]thiazole derivatives is in the development of chemical sensors. Coumarin benzothiazole derivatives have been synthesized and evaluated as chemosensors for cyanide anions. Their photophysical properties allow for the recognition of cyanide anions through specific reactions that result in observable color changes and fluorescence quenching, enabling their use as sensitive and selective sensors for environmental and biological monitoring (Wang et al., 2015).
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4S/c22-19(13-3-5-15-18(9-13)26-11-21-15)20-7-1-2-8-23-14-4-6-16-17(10-14)25-12-24-16/h3-6,9-11H,7-8,12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZIBVQWJVUPEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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